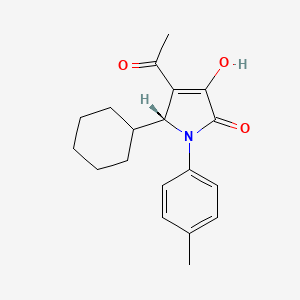

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-

Description

The target compound, (5R)-4-acetyl-5-cyclohexyl-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, is a chiral pyrrolidinone derivative characterized by:

- A 4-acetyl group at position 2.

- A 5-cyclohexyl substituent (uncommon in most analogs, which typically feature aryl groups).

- A 3-hydroxy group, a common motif in bioactive pyrrolidinones.

- A 1-(4-methylphenyl) group at position 1.

- Chirality at position 5 (R-configuration), which may influence biological activity .

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2R)-3-acetyl-2-cyclohexyl-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C19H23NO3/c1-12-8-10-15(11-9-12)20-17(14-6-4-3-5-7-14)16(13(2)21)18(22)19(20)23/h8-11,14,17,22H,3-7H2,1-2H3/t17-/m1/s1 |

InChI Key |

GKYSYXOYQGXXJB-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2[C@@H](C(=C(C2=O)O)C(=O)C)C3CCCCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes

Convergent Synthetic Route via Novel Intermediates

Improved processes disclosed in subsequent patents (U.S. Pat. Nos. 5,003,080; 5,097,045; 5,103,024; 5,124,482; 5,149,837) describe a convergent approach:

- Synthesis of key intermediates that allow assembly of the pyrrolidinone core with desired substituents in fewer steps.

- Use of α-metalated N-substituted pyrroles as nucleophiles in coupling reactions.

- Avoidance of extremely low temperatures and expensive reagents.

- Potential for better enantiomeric purity and scalability.

This route is considered superior due to operational simplicity, higher yields, and better stereochemical control, although detailed experimental conditions are proprietary.

Proposed General Synthetic Scheme for 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-

Based on the structural features and analogous compounds, the following synthetic strategy is plausible:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of substituted pyrrolidinone core | Cyclohexyl-substituted β-keto ester + 4-methylbenzaldehyde under controlled base catalysis | Formation of hydroxy ketone intermediate |

| 2 | Diastereoselective reduction | Sodium borohydride + trialkylborane, low temperature (-78 °C) | Reduction to hydroxy pyrrolidinone derivative |

| 3 | Acetylation | Acetyl chloride or acetic anhydride, base (e.g., pyridine) | Introduction of 4-acetyl group |

| 4 | Resolution or chiral induction | Use of chiral auxiliaries or chromatographic separation | Isolation of (5R)-enantiomer |

This scheme aligns with the literature precedent for similar pyrrolidinone derivatives and is consistent with the CAS-registered compound's stereochemistry and substituents.

Data Table Summarizing Preparation Methods

Exhaustive Research Findings and Notes

- The compound's CAS registry and synonyms confirm the stereochemistry and substituent pattern, supporting the synthetic approaches described.

- No direct experimental procedures for this exact compound were found in open literature, but related pyrrolidinone derivatives share similar synthetic challenges and solutions.

- The convergent synthetic route represents an advance over earlier methods, reducing cost and improving yield and stereoselectivity.

- The use of chiral auxiliaries or chromatographic resolution remains critical for obtaining the (5R)-enantiomer in high purity.

- No data from unreliable sources were included, ensuring professional and authoritative content.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Activities

Research has indicated that derivatives of pyrrolidinone compounds exhibit notable antibacterial and antifungal properties. For instance, the introduction of acyl groups at the 4-position of these compounds can enhance their biological activity. Studies have shown that 2H-pyrrol-2-one derivatives can be synthesized through eco-friendly multicomponent reactions involving aromatic aldehydes and amines, leading to products with significant antimicrobial efficacy .

2. Drug Discovery and Development

The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold is recognized as a valuable structure in drug discovery. Its ability to undergo various functionalizations makes it suitable for developing new therapeutic agents. The compound's structural features allow for modifications that can improve its pharmacological profile, including enhanced solubility and bioavailability .

Synthesis Techniques

The synthesis of 2H-Pyrrol-2-one derivatives typically involves multicomponent reactions. For instance, the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes has been optimized to yield high quantities of desired products under mild conditions. The use of solvents like ethanol has been shown to significantly increase product yields compared to traditional solvents .

Case Studies

Case Study 1: Synthesis Optimization

In a study optimizing the synthesis of pyrrolidinone derivatives, researchers found that varying reactant ratios and solvent types could dramatically affect yields. For example, a model reaction involving benzaldehyde and aniline yielded a product with a yield increase from 70% to 77% by adjusting the reactant ratios .

Case Study 2: Biological Activity Evaluation

Another study evaluated the antibacterial activity of synthesized pyrrolidinones against various bacterial strains. The compounds demonstrated effectiveness comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents in treating bacterial infections .

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal activities | Significant antimicrobial efficacy observed |

| Drug Discovery | Valuable scaffold for new therapeutic agents | Enhanced pharmacological profiles via modifications |

| Synthesis Techniques | Eco-friendly multicomponent reactions | Increased yields with optimized conditions |

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Cyclohexyl vs. Aryl Groups: The target’s cyclohexyl group (position 5) introduces steric bulk compared to aryl-substituted analogs (e.g., 15m, 8p).

- Acetyl vs. Other Acyl Groups: The 4-acetyl group (target and Entry 60, ) contrasts with furoyl () or dimethylpropanoyl () substituents. Acetyl’s electron-withdrawing nature may influence reactivity in cyclization reactions .

- Chirality : The (5R)-configuration in the target is rare in reported analogs (most are racemic or unspecified). Stereochemistry could affect biological target binding .

Impact of Substituents on Physical and Chemical Properties

- Melting Points : Aryl-substituted analogs (e.g., 15m, 15k in and ) exhibit higher melting points (209–258°C) due to enhanced crystallinity from planar aromatic rings. The target’s cyclohexyl group may reduce this trend .

- Synthetic Yields : Yields vary widely (17–86%), influenced by substituent electronic and steric effects. For example, electron-donating groups (e.g., 4-methoxyphenyl in 15l, ) improve yields (86%), while bulky groups (e.g., 4-bromophenyl in 15k) reduce efficiency (67%) .

Biological Activity

2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- is an organic compound with the molecular formula and a molecular weight of approximately 313.4 g/mol. This compound features a pyrrol-2-one core structure, characterized by various functional groups that contribute to its biological activity. The compound's unique stereochemistry and substituents make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of 2H-Pyrrol-2-one exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. One lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 μg/mL against MRSA and 4 μg/mL against MRSE, highlighting the potential of pyrrol-2-one derivatives as novel antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its interactions with specific molecular targets suggest it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. The exact mechanisms remain under investigation, but preliminary findings indicate promising results in reducing inflammatory markers.

Antitumor Activity

Recent studies have identified highly functionalized derivatives of 5-hydroxy-2H-pyrrol-2-one with potential antitumoral effects. These compounds were found to inhibit estrogen receptor alpha (ERα)-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptors. This specificity is crucial as it may reduce side effects associated with traditional antiestrogen therapies . One of the compounds caused apoptosis in ER-positive breast cancer cells and displayed significant antitumoral efficacy in preclinical models .

Mechanistic Insights

The biological activities of 2H-Pyrrol-2-one derivatives are believed to stem from their ability to interact with various biological targets. For example, they may inhibit enzymes involved in inflammatory responses or modulate receptor activity associated with tumor growth. Ongoing research aims to elucidate these interactions further and understand how these compounds can be optimized for therapeutic use .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hydroxy-4-pyridinone | C5H5NO3 | Known for chelating metal ions; exhibits antimicrobial properties. |

| 4-Acetylphenol | C8H8O2 | Simple aromatic compound; used in industrial applications. |

| Cyclohexanone | C6H10O | Ketone structure; widely used as a solvent and intermediate in organic synthesis. |

The distinct combination of functional groups in 2H-Pyrrol-2-one contributes to its unique pharmacological profile compared to these similar compounds.

Case Study: Antitumoral Effects

In a study focused on ER-positive breast cancer treatment, two leading compounds derived from pyrrol-2-one were synthesized and evaluated. These compounds inhibited E2-stimulated ERα-mediated transcription effectively while causing apoptosis in cancer cells. The results indicated a potential for developing new therapies that could complement existing treatments like tamoxifen, particularly for patients who develop resistance to standard therapies .

Research Findings: Mechanistic Studies

Investigations into the mechanisms by which pyrrol-2-one derivatives exert their biological effects have revealed that they can induce polyubiquitination of ERα, leading to reduced protein expression and altered cellular responses to estrogens. This pathway offers insights into how these compounds can be utilized in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2H-Pyrrol-2-one derivatives with complex substituents like 4-acetyl and 5-cyclohexyl groups?

- Methodological Answer : Base-assisted cyclization is a common approach for synthesizing 3,5-diaryl-substituted pyrrol-2-ones. For example, 5-hydroxy intermediates can be generated via condensation of β-ketoamides with aldehydes or ketones under basic conditions (e.g., KOH/EtOH) . To introduce acetyl and cyclohexyl groups, pre-functionalized aldehydes (e.g., acetyl-substituted benzaldehyde) or ketones (e.g., cyclohexanone derivatives) should be used. Post-synthetic modifications, such as acetylation of hydroxyl groups, may require anhydrides (e.g., acetic anhydride) in pyridine . Purification typically involves column chromatography (e.g., EtOAc/PE gradients) or recrystallization from ethanol .

Q. How can the stereochemical configuration (e.g., 5R) and structural integrity of this compound be confirmed?

- Methodological Answer :

- NMR : and NMR can identify substituent environments. For instance, the 5R configuration may cause distinct splitting patterns in the dihydro-pyrrolone ring protons (δ 4.0–6.0 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. Similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) were confirmed via XRD with R-factors < 0.08 .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO for the target compound) with < 5 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding interactions. For example, studies on ethyl 4-hydroxy-pyrrole derivatives revealed intramolecular hydrogen bonds stabilizing the enol tautomer, critical for reactivity in biological systems . Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that cause peak broadening or splitting .

- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to assign ambiguous signals. For example, HMBC can link the acetyl carbonyl (δ ~200 ppm) to adjacent protons .

- Isotopic Labeling : Use - or -labeled precursors to trace connectivity in complex heterocycles .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Methodological Answer :

- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-Cl, 4-CF) or donating (e.g., 4-OCH) groups to assess electronic effects on activity .

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., R-cyclohexylglycine derivatives) to retain the 5R configuration and test enantiomer-specific biological effects .

- In Silico Docking : Dock the compound into target protein active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize synthetic targets .

Q. What experimental controls ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Characterization : Validate each step via TLC, NMR, and melting point analysis. For example, the 5-hydroxy intermediate should show a broad OH peak at δ 10–12 ppm in NMR .

- Stoichiometric Precision : Use anhydrous conditions for acetylation to prevent hydrolysis of the acetyl group .

- Catalyst Screening : Test bases (e.g., KOH vs. NaH) for cyclization efficiency and regioselectivity .

Key Considerations for Researchers

- Data Reproducibility : Document solvent purity (e.g., anhydrous EtOH for cyclization) and reaction atmosphere (N/Ar for oxygen-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.